A Technical Guide to Iridium Trichloride: Anhydrous vs. Hydrated Forms for Researchers and Drug Development Professionals
A Technical Guide to Iridium Trichloride: Anhydrous vs. Hydrated Forms for Researchers and Drug Development Professionals
Introduction: Iridium trichloride (B1173362) (IrCl₃) is a pivotal compound in the field of inorganic chemistry, serving as a precursor to a vast array of iridium complexes utilized in catalysis and, increasingly, in the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the anhydrous and hydrated forms of iridium trichloride, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the distinct properties of these two forms is crucial for their effective application in synthesis, catalysis, and biological systems.
Core Properties: A Comparative Analysis
The fundamental differences between anhydrous and hydrated iridium trichloride lie in their physical properties, solubility, and reactivity. These distinctions are critical when selecting the appropriate form for a specific application.
Physical and Chemical Properties
A summary of the key quantitative data for both forms is presented in the table below for easy comparison.
| Property | Iridium Trichloride (Anhydrous) | Iridium Trichloride (Hydrated) |
| Chemical Formula | IrCl₃[1] | IrCl₃·xH₂O (commonly as trihydrate, IrCl₃·3H₂O)[1][2] |
| Molar Mass | 298.58 g/mol [1] | ~352.62 g/mol (for trihydrate)[3] |
| Appearance | Dark green to black crystalline solid.[1] Exists in two polymorphs: α (brown) and β (red).[1] | Dark green to black, hygroscopic crystalline solid.[1][4] |
| Density | 5.30 g/cm³[1] | 5.3 g/mL at 25 °C[2] |
| Melting Point | 763 °C (decomposes)[1] | Decomposes upon heating.[1] |
| Solubility in Water | Insoluble.[1] | Soluble.[1][4] |
| Solubility in other solvents | Insoluble in acids and alkalies.[5] | Soluble in polar organic solvents like alcohols.[4] |
| CAS Number | 10025-83-9[1] | 14996-61-3[1] |
Structural and Reactivity Differences
The presence of water molecules in the hydrated form significantly influences its crystal structure and chemical reactivity.
Anhydrous Iridium Trichloride (IrCl₃): The anhydrous form exists in two crystalline polymorphs, α-IrCl₃ and β-IrCl₃.[1] Both forms adopt a crystal structure similar to aluminum chloride (AlCl₃), with iridium ions occupying octahedral interstices in a layered lattice of chloride ions.[1] This rigid, polymeric structure contributes to its insolubility and relative inertness. It is not a common starting material for iridium chemistry due to its poor solubility and lower reactivity.[1]
Hydrated Iridium Trichloride (IrCl₃·xH₂O): The hydrated form, most commonly encountered as the trihydrate (IrCl₃·3H₂O), has a more complex and less well-defined structure, with water molecules coordinated to the iridium center.[1] This coordination disrupts the polymeric structure of the anhydrous form, rendering it soluble in water and other polar solvents.[1][4] This solubility makes it the preferred starting material for the synthesis of a wide range of iridium complexes, including organometallic catalysts and therapeutic compounds.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of both anhydrous and hydrated iridium trichloride are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired product purity.
Synthesis of Anhydrous Iridium Trichloride
Method: Direct Chlorination of Iridium Metal [1]
Objective: To synthesize anhydrous iridium trichloride by the direct reaction of iridium metal with chlorine gas at high temperature.
Materials:
-
Iridium metal powder (sponge)
-
Chlorine gas (Cl₂)
-
Tube furnace
-
Quartz reaction tube
-
Gas flow controller
Procedure:
-
Place a known quantity of iridium metal powder in a quartz boat and position it in the center of the quartz reaction tube within the tube furnace.
-
Purge the reaction tube with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Heat the furnace to 650 °C under the inert atmosphere.
-
Once the temperature is stable, introduce a controlled flow of chlorine gas into the reaction tube.
-
Maintain the reaction at 650 °C for several hours until the chlorination is complete. The reaction progress can be monitored by the change in the appearance of the iridium metal.
-
After the reaction is complete, stop the flow of chlorine gas and cool the furnace to room temperature under a flow of inert gas.
-
The resulting dark green to black crystalline solid is anhydrous iridium trichloride. Handle and store the product under an inert, dry atmosphere due to its hygroscopic nature.
Synthesis of Hydrated Iridium Trichloride
Method 1: From Hydrated Iridium(III) Oxide [1]
Objective: To prepare hydrated iridium trichloride by reacting hydrated iridium(III) oxide with hydrochloric acid.
Materials:
-
Hydrated iridium(III) oxide (Ir₂O₃·nH₂O)
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
Procedure:
-
Suspend a measured amount of hydrated iridium(III) oxide in a minimal amount of distilled water in the reaction flask.
-
While stirring, slowly add concentrated hydrochloric acid to the suspension.
-
Attach the reflux condenser and heat the mixture to reflux with continuous stirring.
-
Continue refluxing until the solid oxide has completely dissolved, resulting in a dark green solution.
-
Allow the solution to cool to room temperature.
-
Carefully evaporate the solvent under reduced pressure to obtain the hydrated iridium trichloride as a dark green, crystalline solid.
-
The product is hygroscopic and should be stored in a tightly sealed container.
Method 2: Electrolytic Dissolution of Iridium Powder [6][7]
Objective: To synthesize high-purity hydrated iridium trichloride via the electrolytic dissolution of iridium powder in hydrochloric acid.
Materials:
-
High-purity iridium powder
-
Concentrated hydrochloric acid (HCl)
-
U-shaped electrolytic cell with non-metallic conductive electrodes
-
AC power supply
-
Heating and stirring apparatus
-
Filtration apparatus
-
Distillation apparatus
-
Crystallization vessel
Procedure:
-
Add the high-purity iridium powder and concentrated hydrochloric acid to the U-shaped electrolytic cell.
-
Heat the hydrochloric acid to between 100-115 °C.
-
Apply an alternating current (voltage: 5-80 V, current: 2-50 A) to the electrodes to initiate the electrolysis.
-
Continue the electrolysis until the iridium powder dissolves to form a chloroiridic acid aqueous solution.[6][7]
-
Filter the resulting solution to remove any unreacted iridium powder.
-
Distill the filtrate to remove excess hydrochloric acid and concentrate the solution.[6]
-
Transfer the concentrated chloroiridic acid solution to a crystallization furnace and maintain at approximately 110-115 °C for 10-12 hours to induce crystallization.[6][8]
-
Collect the resulting crystals of hydrated iridium trichloride (IrCl₃·3H₂O).
Applications in Catalysis and Drug Development
Both forms of iridium trichloride are precursors to catalytically active species, with the hydrated form being more commonly used due to its solubility. Iridium complexes are renowned for their catalytic activity in a variety of organic transformations and are emerging as promising candidates for cancer therapy.
Iridium-Catalyzed Transfer Hydrogenation
Iridium complexes are highly efficient catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[9]
Caption: A simplified catalytic cycle for iridium-catalyzed transfer hydrogenation.
Iridium-Catalyzed C-H Activation
Iridium catalysts facilitate the direct functionalization of otherwise inert C-H bonds, offering a powerful tool for late-stage modification of complex molecules, including pharmaceuticals.[10]
Caption: A general mechanism for iridium-catalyzed C-H activation.
Iridium Complexes in Cancer Therapy
Recent research has highlighted the potential of iridium complexes as anticancer agents.[11][12] Unlike traditional platinum-based drugs that primarily target DNA, some iridium complexes are believed to exert their cytotoxic effects by inducing oxidative stress and triggering apoptosis through mitochondrial pathways.[12][13]
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]
- 3. Iridium trichloride hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 14996-61-3: Iridium trichloride hydrate | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 7. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 8. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. diva-portal.org [diva-portal.org]
- 11. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondria-targeting cyclometalated iridium(iii) complexes for tumor hypoxic imaging and therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
